3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
CAS No.:
Cat. No.: VC10034618
Molecular Formula: C20H24N6O2S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine -](/images/structure/VC10034618.png)
Molecular Formula | C20H24N6O2S |
---|---|
Molecular Weight | 412.5 g/mol |
IUPAC Name | 3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Standard InChI | InChI=1S/C20H24N6O2S/c1-3-17-4-6-18(7-5-17)29(27,28)25-14-12-24(13-15-25)19-8-9-20(22-21-19)26-11-10-16(2)23-26/h4-11H,3,12-15H2,1-2H3 |
Standard InChI Key | CMTBBYCIECEQKL-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Analysis
The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3 and 6. The position 3 substituent consists of a 4-(4-ethylbenzenesulfonyl)piperazine group, while position 6 is occupied by a 3-methyl-1H-pyrazol-1-yl moiety. This arrangement introduces steric and electronic complexity, influencing both reactivity and biological interactions.
Piperazine Sulfonamide Component
The piperazine ring, a six-membered diamine, is modified at one nitrogen by a 4-ethylbenzenesulfonyl group. Sulfonamide functionalities are known for their stability and capacity to engage in hydrogen bonding, often enhancing bioavailability and target affinity in pharmaceutical contexts .
Pyrazole Substituent
The 3-methyl-1H-pyrazole group contributes aromaticity and potential hydrogen-bonding sites. Pyrazole derivatives are frequently associated with antimicrobial, anti-inflammatory, and anticancer activities, suggesting broad applicability for this compound .
Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₄N₆O₂S |
Molecular Weight | 412.51 g/mol |
IUPAC Name | 3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
Key Functional Groups | Sulfonamide, pyridazine, pyrazole, piperazine |
Synthetic Methodologies
Pyridazine Core Formation
The synthesis of pyridazine derivatives typically begins with the condensation of hydrazine derivatives with 1,4-dicarbonyl compounds. For example, 3,6-disubstituted pyridazines can be generated via cyclization reactions under acidic or basic conditions .
Piperazine Sulfonylation
The piperazine group is introduced through nucleophilic substitution reactions. A common approach involves reacting a chloropyridazine intermediate with 4-(4-ethylbenzenesulfonyl)piperazine in the presence of a base such as triethylamine. This step typically proceeds at elevated temperatures (80–100°C) in polar aprotic solvents like dimethylformamide (DMF) .
Pyrazole Coupling
The 3-methylpyrazole group is installed via palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling between a boronic ester-functionalized pyrazole and a halogenated pyridazine precursor could achieve this transformation. Alternative methods include Ullmann-type couplings using copper catalysts .
Reaction Optimization
Key parameters influencing yield and purity include:
-
Temperature control during sulfonylation (40–60°C optimal)
-
Solvent selection (acetonitrile or THF for coupling reactions)
-
Catalyst loading (0.5–2 mol% palladium for cross-couplings)
Physicochemical Properties
Spectral Characteristics
-
IR Spectroscopy: Expected peaks include S=O stretching (1150–1350 cm⁻¹), C=N pyridazine (1600–1650 cm⁻¹), and N-H piperazine (3300–3500 cm⁻¹) .
-
¹H NMR: Key signals would involve aromatic protons (δ 7.0–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and pyrazole methyl groups (δ 2.1–2.3 ppm) .
Solubility and Stability
Property | Value |
---|---|
Aqueous Solubility | <1 mg/mL (predicted) |
logP | 2.8 (estimated) |
Stability | Stable to air/moisture |
Comparative Analysis with Analogous Compounds
Structural Analog 1: 3-(Piperazin-1-yl)-1,2-benzothiazole
-
Key Difference: Benzothiazole vs. pyridazine core
-
Activity: Demonstrated antipsychotic effects via dopamine receptor modulation
Structural Analog 2: N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide
-
Key Difference: Pyrazine-carbonyl group vs. benzenesulfonyl
-
Activity: Anti-tubercular activity (MIC = 1.56 µg/mL against M. tuberculosis)
Industrial and Research Applications
Pharmaceutical Development
The compound’s multifunctional architecture makes it a candidate for:
-
Dual-action therapeutics (e.g., antiviral + anti-inflammatory)
-
Prodrug formulations (sulfonamide group facilitates conjugation)
Chemical Biology
Potential uses include:
-
Fluorescent probes (via pyrazole functionalization)
-
Photoaffinity labels (incorporation of diazirine groups)
Future Research Directions
Synthetic Chemistry Priorities
-
Development of enantioselective synthesis routes
-
Green chemistry approaches using biocatalysts
Biological Screening
Recommended assays include:
-
Kinase inhibition profiling (Broad Institute KinomeScan)
-
Antiviral testing against RNA viruses (HAV, SARS-CoV-2)
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume